tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-11(2,3)17-10(16)13-5-4-8-6-14-9(12)15-7-8/h6-7H,4-5H2,1-3H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPPJYGXOIOWPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CN=C(N=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Alkylation and Carbamate Protection
A widely reported method involves sequential functionalization of 2-chloropyrimidine followed by carbamate protection.
Step 1: Ethylation of 2-Chloropyrimidine
The chloropyrimidine core undergoes alkylation using 1,2-dibromoethane or bromoethylphthalimide in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Catalytic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitate nucleophilic substitution at the pyrimidine's 5-position. For example:
$$
\text{2-Chloropyrimidine} + \text{BrCH}2\text{CH}2\text{Phth} \xrightarrow{\text{NaH, THF}} \text{5-(2-Phthalimidoethyl)-2-chloropyrimidine}
$$
Step 2: Deprotection and Amine Isolation
Phthalimide removal via hydrazine hydrate in ethanol yields 2-(2-chloropyrimidin-5-yl)ethylamine:
$$
\text{5-(2-Phthalimidoethyl)-2-chloropyrimidine} \xrightarrow{\text{NH}2\text{NH}2, \text{EtOH}} \text{2-(2-Chloropyrimidin-5-yl)ethylamine}
$$
Step 3: Carbamate Protection
The primary amine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP):
$$
\text{2-(2-Chloropyrimidin-5-yl)ethylamine} + \text{Boc}2\text{O} \xrightarrow{\text{TEA, CH}2\text{Cl}_2} \text{this compound}
$$
Direct Coupling Approaches
Recent advancements employ palladium-catalyzed cross-coupling to streamline synthesis. A representative protocol from patent literature involves:
Suzuki-Miyaura Coupling
5-Bromo-2-chloropyrimidine reacts with a boronic ester-functionalized ethylamine precursor under palladium catalysis:
$$
\text{5-Bromo-2-chloropyrimidine} + \text{B(OH)}2\text{CH}2\text{CH}2\text{NHBoc} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{this compound}
$$
Key conditions:
Reaction Optimization and Mechanistic Insights
Solvent and Base Selection
Comparative studies highlight solvent polarity’s impact on alkylation efficiency:
| Solvent | Dielectric Constant (ε) | Reaction Yield (%) |
|---|---|---|
| THF | 7.5 | 85 |
| DMF | 36.7 | 78 |
| Dichloromethane | 8.9 | 62 |
Polar aprotic solvents (THF, DMF) enhance nucleophilicity of the ethylating agent, while bulky bases (NaH) minimize side reactions.
Catalytic Enhancements
Nickel and palladium complexes accelerate coupling steps:
- NiCl₂(dppe) : Reduces reaction time by 40% in Suzuki couplings.
- Pd/C : Enables hydrogenolytic deprotection-carbamation tandem reactions, achieving 89% yield.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities adopt flow chemistry to improve throughput:
- Microreactor setup : Mixing 2-chloropyrimidine and bromoethylphthalimide at 100 mL/min, residence time 5 min.
- In-line purification : Simulated moving bed chromatography (SMBC) achieves >99% purity.
Analytical Characterization
Critical quality control parameters include:
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: N-oxides of the pyrimidine ring.
Reduction Products: Dechlorinated pyrimidine derivatives.
Scientific Research Applications
Organic Synthesis
tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate serves as a versatile intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry
In biological research, this compound is studied for its interactions with biological targets, particularly enzymes and receptors. Its chloropyrimidine moiety enhances binding affinity, making it a candidate for drug development.
Enzyme Inhibition Studies
Research indicates that this compound may inhibit specific enzymes involved in metabolic processes. For instance, derivatives have shown potential as inhibitors of kinases and proteases, which are crucial in various cellular functions.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
Case Studies
-
Antiparasitic Activity
- Research has indicated that structural modifications can enhance antiparasitic activity against Plasmodium falciparum. While specific data on this compound is limited, findings suggest a promising avenue for further exploration in malaria treatment.
-
Kinase Inhibition
- A study evaluated pyrimidine derivatives for their kinase inhibitory potential, revealing that modifications similar to those found in this compound significantly impacted inhibitory activity against cyclin-dependent kinases (CDKs), highlighting its potential role in cancer therapeutics.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine ring can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
- tert-Butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate
- tert-Butyl N-[2-(2-fluoropyrimidin-5-yl)ethyl]carbamate
- tert-Butyl N-[2-(2-bromopyrimidin-5-yl)ethyl]carbamate
Comparison: While all these compounds share a similar core structure, the different halogen atoms (chlorine, fluorine, bromine) impart distinct chemical properties. For instance, the fluorine derivative may exhibit different reactivity and binding affinity compared to the chlorine derivative. These differences can be exploited to fine-tune the biological activity and selectivity of the compounds for specific applications .
Biological Activity
tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate is a compound of interest in medicinal chemistry and biological research. Its unique structure, featuring a chloropyrimidine moiety, positions it as a potential candidate for various therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₆ClN₃O₂
- Molecular Weight : 257.72 g/mol
- CAS Number : 1638765-31-7
Synthesis
The synthesis of this compound typically involves:
- Formation of the Chloropyrimidine Intermediate : Starting with 2-chloropyrimidine, an ethylating agent introduces the ethyl linker.
- Carbamoylation Reaction : The intermediate is reacted with tert-butyl carbamate in the presence of a base (e.g., sodium hydride) and aprotic solvents (e.g., DMF or THF) under controlled conditions.
The biological activity of this compound is attributed to its ability to interact with various biological targets, primarily enzymes and receptors. The chloropyrimidine component enhances its binding affinity, potentially modulating enzyme activity and influencing metabolic pathways.
Enzyme Inhibition Studies
Research indicates that compounds similar to this compound can inhibit specific enzymes involved in metabolic processes. For instance, studies have demonstrated its potential as an inhibitor of kinases and proteases, which are crucial in various cellular functions .
Binding Affinity and Specificity
Preliminary investigations into the binding affinity of this compound suggest it may exhibit selective interactions with certain receptors. Ongoing studies aim to elucidate its specificity and the underlying mechanisms that govern its biological effects.
Case Studies
- Antiparasitic Activity : In a study examining related compounds, it was noted that structural modifications could enhance antiparasitic activity against Plasmodium falciparum. While specific data on this compound is limited, the findings suggest a promising avenue for further exploration in malaria treatment .
- Kinase Inhibition : A recent study evaluated various pyrimidine derivatives for their kinase inhibitory potential. The results indicated that modifications similar to those found in this compound significantly impacted inhibitory activity against cyclin-dependent kinases (CDKs), highlighting its potential role in cancer therapeutics .
Comparative Analysis
| Compound Name | Structure | Key Features |
|---|---|---|
| This compound | Structure | Intermediate in organic synthesis; potential enzyme inhibitor |
| tert-butyl N-[2-(2-fluoropyrimidin-5-yl)ethyl]carbamate | - | Different halogen may affect reactivity and selectivity |
| tert-butyl N-[2-(2-bromopyrimidin-5-yl)ethyl]carbamate | - | Explored for variations in biological activity |
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate, and what critical parameters influence yield?
Answer: A common synthesis involves coupling 2-chloropyrimidin-5-ylethylamine with Boc anhydride (di-tert-butyl dicarbonate) under mild basic conditions. Key steps include:
Amine Protection : React the primary amine group with Boc anhydride in dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine (TEA) or DMAP (4-dimethylaminopyridine) to scavenge HCl .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is typically employed.
Critical Parameters :
- Temperature : Excess heat can lead to Boc group cleavage; reactions are best performed at 0–25°C.
- Stoichiometry : A 1.2–1.5 molar excess of Boc anhydride ensures complete amine protection.
- Moisture Control : Anhydrous conditions prevent hydrolysis of the Boc group.
Yield Optimization : Pilot reactions (50–100 mg scale) are advised to calibrate solvent/base ratios before scaling up. Reported yields range from 65–85% depending on purity of starting materials .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
Answer: A multi-technique approach is essential:
NMR Spectroscopy :
- ¹H NMR : Look for the tert-butyl singlet at δ 1.3–1.5 ppm and pyrimidine protons at δ 8.5–9.0 ppm .
- ¹³C NMR : Confirm the carbonyl carbon (Boc group) at ~155 ppm and pyrimidine carbons at 110–160 ppm.
Mass Spectrometry : ESI-MS or HRMS should show [M+H]⁺ matching the molecular formula (C₁₁H₁₅ClN₃O₂, exact mass 256.09 g/mol) .
HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by UV at 254 nm) .
Elemental Analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values.
Common Pitfalls : Residual solvents (e.g., DCM) may obscure NMR signals; ensure thorough drying under vacuum .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Answer: While no acute toxicity is reported, standard carbamate handling protocols apply:
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
- Ventilation : Avoid inhalation of fine powders; local exhaust ventilation is recommended.
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
Stability : Store at 2–8°C under inert gas (argon) to prevent hydrolysis. Incompatible with strong acids/bases .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software tools are recommended?
Answer: Single-crystal X-ray diffraction (SCXRD) is gold-standard for conformational analysis:
Crystallization : Grow crystals via vapor diffusion (e.g., DCM/pentane) or slow evaporation from ethanol.
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
Refinement :
- SHELX Suite : SHELXT for structure solution, SHELXL for refinement.
- ORTEP-3 : Graphical interface for thermal ellipsoid visualization (Fig. 1).
Key Metrics :
- R-factor : Aim for <0.05 for high-resolution data.
- Torsion Angles : Validate pyrimidine-ethyl-Boc dihedral angles against DFT calculations .
Case Study : A related carbamate derivative showed a 10° deviation from idealized geometry due to steric hindrance, resolved via Hirshfeld surface analysis .
Q. What mechanistic insights explain its reactivity in palladium-catalyzed cross-coupling reactions?
Answer: The 2-chloropyrimidine moiety acts as an electrophilic partner in Suzuki-Miyaura or Buchwald-Hartwig couplings:
Catalytic System : Pd(PPh₃)₄ or Pd(dba)₂ with SPhos/Xantphos ligands.
Base : Cs₂CO₃ or K₃PO₄ in toluene/water (3:1) at 80–100°C.
Key Intermediate : Oxidative addition of Pd⁰ to the C–Cl bond forms a Pd(II) complex, followed by transmetallation/reductive elimination .
Q. Challenges :
- Competitive Boc Deprotection : High temperatures (>110°C) or strong bases (NaOH) cleave the carbamate.
- Byproducts : Homocoupling (e.g., bipyrimidines) if ligand loading is insufficient.
Q. How does this compound serve as a building block in targeted drug discovery (e.g., kinase inhibitors)?
Answer: Its chloropyrimidine group is a pharmacophore in kinase-binding motifs:
Functionalization : The Cl atom is displaced by nucleophiles (e.g., amines, thiols) to generate analogs.
Case Example : In a 2021 patent, it was coupled with a cyclohexylamine fragment to yield a JAK2 inhibitor precursor (IC₅₀ = 12 nM) .
SAR Insights :
- Electron-Withdrawing Groups : Enhance electrophilicity of the pyrimidine ring.
- Linker Flexibility : The ethyl spacer allows conformational adjustment in binding pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
